manganese(2+);naphthalene-2-carboxylate
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Overview
Description
Manganese(2+);naphthalene-2-carboxylate is a coordination compound formed by the interaction of manganese ions with naphthalene-2-carboxylate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of manganese(2+);naphthalene-2-carboxylate typically involves the reaction of manganese salts, such as manganese(II) chloride, with naphthalene-2-carboxylic acid in the presence of a base. The reaction is often carried out in a solvent like water or ethanol under reflux conditions to ensure complete dissolution and interaction of the reactants. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and concentration, are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Manganese(2+);naphthalene-2-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid is commonly used for oxidation reactions.
Reduction: Sodium borohydride in ethanol is a typical reducing agent.
Substitution: Ligand exchange reactions can be carried out using various ligands such as bipyridine or phenanthroline in aqueous or organic solvents.
Major Products Formed
Oxidation: Manganese oxides and oxidized naphthalene derivatives.
Reduction: Reduced manganese species and naphthalene derivatives.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Manganese(2+);naphthalene-2-carboxylate has several scientific research applications:
Catalysis: The compound is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Material Science: It is studied for its potential use in the development of new materials with unique magnetic and electronic properties.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: The compound is used in the production of paints, varnishes, and coatings as a drying agent.
Mechanism of Action
The mechanism of action of manganese(2+);naphthalene-2-carboxylate involves its ability to coordinate with various substrates and catalyze chemical reactions. The manganese ion acts as a Lewis acid, facilitating the activation of substrates and promoting reaction pathways. The naphthalene-2-carboxylate ligand provides stability to the complex and can participate in π-π interactions, enhancing the overall reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
Manganese(2+);anthracene-9-carboxylate: Similar in structure but with an anthracene ligand instead of naphthalene.
Manganese(2+);2,6-naphthalenedicarboxylate: Contains two carboxylate groups, leading to different coordination properties.
Manganese(2+);1,4,5,8-naphthalenetetracarboxylate: A more complex structure with multiple carboxylate groups.
Uniqueness
Manganese(2+);naphthalene-2-carboxylate is unique due to its specific ligand structure, which provides distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications and material science research .
Properties
Molecular Formula |
C22H14MnO4 |
---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
manganese(2+);naphthalene-2-carboxylate |
InChI |
InChI=1S/2C11H8O2.Mn/c2*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h2*1-7H,(H,12,13);/q;;+2/p-2 |
InChI Key |
SGGOJYZMTYGPCH-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Mn+2] |
Origin of Product |
United States |
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